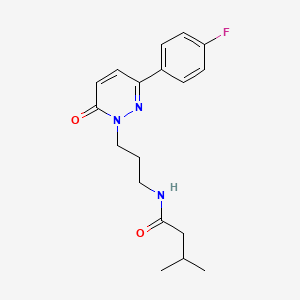

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-methylbutanamide

Description

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-methylbutanamide is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, a pyridazinone ring, and a butanamide moiety

Propriétés

IUPAC Name |

N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O2/c1-13(2)12-17(23)20-10-3-11-22-18(24)9-8-16(21-22)14-4-6-15(19)7-5-14/h4-9,13H,3,10-12H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXIPWIZMRSZMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-methylbutanamide typically involves multiple steps, starting with the preparation of the pyridazinone core. One common method involves the reaction of 4-fluorobenzoyl chloride with hydrazine hydrate to form 4-fluorophenylhydrazine, which is then cyclized with an appropriate diketone to yield the pyridazinone ring. The resulting intermediate is then subjected to alkylation with 3-bromopropylamine to introduce the propyl chain. Finally, the butanamide group is introduced through an amidation reaction with 3-methylbutanoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters to ensure consistency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-methylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Substituted fluorophenyl derivatives.

Applications De Recherche Scientifique

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-methylbutanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mécanisme D'action

The mechanism of action of N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyridazinone ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target protein, leading to downstream effects on cellular pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: Known for its use as a tyrosine kinase inhibitor in cancer therapy.

N-fluorobenzenesulfonimide: Utilized for direct fluorination and amination of aromatic compounds.

Uniqueness

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-methylbutanamide is unique due to its specific combination of a fluorophenyl group and a pyridazinone ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities not seen in similar compounds.

Activité Biologique

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-methylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 395.43 g/mol. The structure includes a pyridazine moiety, a fluorophenyl group, and an amide functional group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antitumor Activity : Some derivatives have shown cytotoxic effects against human tumor cell lines.

- Antimicrobial Properties : Compounds related to pyridazine have demonstrated activity against pathogens like Helicobacter pylori.

- Enzyme Inhibition : Certain derivatives inhibit enzymes such as urease, which is relevant in treating conditions like peptic ulcers.

The mechanisms through which this compound exerts its effects may involve:

- Receptor Interaction : Binding to specific receptors or enzymes, altering their activity.

- Cellular Uptake : The compound's structure may facilitate its absorption into cells, enhancing its efficacy.

- Metabolic Pathways : The compound may influence metabolic pathways associated with disease processes.

Case Studies

- Antitumor Efficacy :

- Antimicrobial Activity :

- Urease Inhibition :

Data Table: Biological Activities of Related Compounds

Q & A

Basic: What are the critical steps for optimizing the synthesis of N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-methylbutanamide?

Answer:

The synthesis of this compound typically involves multi-step reactions requiring precise control of:

- Reaction conditions : Temperature (e.g., 60–100°C for cyclization steps) and solvent polarity (e.g., DMF or THF for solubility) to minimize side reactions .

- Catalysts : Palladium-based catalysts for coupling fluorophenyl groups .

- Intermediate purification : Column chromatography or recrystallization to isolate intermediates, monitored via TLC .

- Final product validation : NMR (¹H/¹³C) and HPLC (≥95% purity) to confirm structure and purity .

Basic: Which analytical techniques are essential for characterizing this compound and its intermediates?

Answer:

Key methods include:

- NMR spectroscopy : Assigns proton and carbon environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, pyridazinone carbonyl at δ 165–170 ppm) .

- HPLC : Quantifies purity and tracks reaction progress using reverse-phase C18 columns and UV detection .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected at m/z ~388.4) .

- Thermal analysis (DSC/TGA) : Assesses stability (decomposition >200°C) .

Basic: What structural features of this compound are hypothesized to drive its biological activity?

Answer:

- Pyridazinone core : Implicated in enzyme inhibition (e.g., phosphodiesterase 4) via hydrogen bonding with catalytic residues .

- 4-Fluorophenyl group : Enhances lipophilicity (logP ~3.2) and membrane permeability, critical for cellular uptake .

- Amide linkage : Stabilizes conformation for target binding, as seen in SAR studies of analogous acetamides .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data?

Answer:

Contradictions (e.g., variable IC₅₀ values against PDE4) may arise from:

- Substituent effects : Comparing analogs with methyl vs. ethyl groups on the butanamide chain to assess steric/electronic impacts .

- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity differences .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding poses and identify key interactions (e.g., fluorine-π stacking with Phe residues) .

Advanced: What experimental strategies address low reproducibility in synthesizing this compound?

Answer:

Reproducibility issues often stem from:

- Proprietary reaction steps : Reverse-engineering via LC-MS analysis of intermediates .

- Catalyst variability : Screening Pd(0)/Pd(II) sources (e.g., Pd/C vs. Pd(OAc)₂) to optimize coupling efficiency .

- Moisture sensitivity : Conducting reactions under inert atmosphere (N₂/Ar) with anhydrous solvents .

Advanced: How can computational methods guide the design of derivatives with improved pharmacokinetic profiles?

Answer:

- ADMET prediction : Tools like SwissADME to optimize logP (target: 2–4) and reduce CYP450 inhibition .

- Metabolic stability : MD simulations to identify sites prone to oxidation (e.g., propyl linker) for deuteration or fluorination .

- Solubility enhancement : Co-crystal screening (e.g., with succinic acid) via Mercury CSD database analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.